4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazole
Description
4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazole is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 2 and a 3,4-dihydroisoquinoline moiety linked via a methylene group at position 2. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, enhances electron-rich properties, which may influence binding to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c1-11-15-14(10-17-11)9-16-7-6-12-4-2-3-5-13(12)8-16/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKRXLLFABVAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazole typically involves the reaction of 3,4-dihydroisoquinoline derivatives with thiazole precursors. One common method involves the use of a Bischler-Napieralski-type synthesis, where phenylethanols and nitriles undergo tandem annulation to form the dihydroisoquinoline core . The reaction conditions often include the use of strong acids or Lewis acids as catalysts, such as p-toluenesulfonic acid or zinc bromide, under reflux conditions in ethanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinoline moiety to tetrahydroisoquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole ring and the isoquinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted thiazole and isoquinoline derivatives.
Scientific Research Applications
4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in hormone regulation, which can have therapeutic implications .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The dihydroisoquinoline moiety is a common feature in several bioactive compounds, but variations in the core structure and substituents lead to distinct properties. Below is a comparative analysis of key analogs:
Table 1: Structural Features of Analogs
Key Observations :
- Core Diversity : The target compound’s thiazole core distinguishes it from benzamide (e.g., Compound 23) or benzothiazole (e.g., Compound 4e) analogs. The thiazole’s electron-rich nature may enhance π-π stacking or metal coordination compared to amide-based cores.
- Substituent Effects : Halogenated aryl groups (e.g., bromophenyl in Compound 23) enhance lipophilicity and target affinity, whereas the target’s methyl group on thiazole may moderate logP while maintaining steric accessibility .
Physicochemical Properties:
- logP : The thiazole core and methyl group may reduce logP compared to halogenated benzamides (e.g., Compound 23: logP ~4.5), balancing solubility and membrane permeability .
- Stability : The methylene linker is less prone to hydrolysis than ester or amide linkers in analogs (e.g., ), enhancing in vivo stability .
Mechanistic Insights :
- BChE Inhibition: Analogs like Compound 23 bind to both the catalytic active site (CAS) and peripheral anionic site (PAS) of BChE, as shown via molecular docking (Glide method, ) . The target compound’s dihydroisoquinoline group may similarly engage CAS, while the thiazole could interact with PAS via hydrophobic or π-π interactions.
- Anti-Aβ Aggregation : Compounds 9 and 23 inhibit Aβ aggregation, likely via interference with β-sheet formation. The thiazole’s planar structure in the target compound may enhance this effect .
Therapeutic Potential and Challenges
- However, its smaller size may limit multi-target engagement compared to bulkier benzamides.
- Multidrug Resistance (MDR): Dihydroisoquinoline derivatives in show P-gp inhibitory effects, hinting at applications in oncology. The thiazole core’s rigidity could optimize P-gp binding .
- Challenges: Limited solubility of thiazole derivatives may require formulation optimization. Synthetic accessibility of the bromomethylthiazole intermediate could also pose scalability issues.
Biological Activity
The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazole (CAS Number: 1355194-02-3) is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H18N2O
- Molecular Weight : 254.33 g/mol
- CAS Number : 1355194-02-3
The structural features of this compound suggest potential interactions with various biological targets, particularly in the central nervous system and cancer pathways.
Pharmacological Activities
-
Antitumor Activity
- Recent studies indicate that derivatives of isoquinoline, including this compound, exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- A study highlighted that certain thiazole derivatives demonstrated cytotoxic effects against human cancer cell lines, suggesting that the thiazole moiety may enhance the antitumor activity of isoquinoline derivatives .
- Antifungal Activity
- Neuroprotective Effects
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that thiazole derivatives can inhibit key enzymes involved in cancer metabolism.
- Modulation of Cell Signaling Pathways : The compound may affect pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival in cancer cells .
- Induction of Apoptosis : Evidence indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
- Cancer Cell Line Studies
- Fungal Inhibition Assays
Data Summary Table
| Activity Type | Target Organism/Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| Antitumor | MCF-7 (Breast Cancer) | IC50 ~ 20 µM | Cell viability inhibition |
| Antifungal | Fusarium oxysporum | 50 µg/mL | Significant growth inhibition |
| Neuroprotective | Neuronal Cell Lines | Variable | Reduced oxidative stress |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazole?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example, thiazole derivatives are often synthesized via cyclization reactions using thioureas or thioamides under reflux conditions with catalysts like copper(I) iodide. Solvent choice (e.g., DMF, DMSO) and temperature control are critical for yield optimization. Intermediate purification via column chromatography or recrystallization is recommended. Reaction progress should be monitored using thin-layer chromatography (TLC) . For structural analogs, reaction times of 12–18 hours under inert atmospheres (e.g., nitrogen) have proven effective .
Q. Which analytical techniques are most reliable for confirming the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry .
- Infrared (IR) Spectroscopy : Validate functional groups (e.g., C=N stretch in thiazole at ~1600 cm⁻¹) .
- Elemental Analysis : Compare experimental vs. calculated C, H, N, S percentages to assess purity .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% for biological assays) .
Q. How can researchers address solubility challenges in biological assays for this compound?
- Methodological Answer : Use co-solvents like dimethyl sulfoxide (DMSO) or ethanol, ensuring concentrations remain below cytotoxic thresholds (e.g., <0.1% v/v). For aqueous buffers, employ surfactants (e.g., Tween-80) or cyclodextrins. Pre-solubilize the compound in a small volume of organic solvent before diluting with assay media .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., enzymes or receptors). Focus on key residues in the active site. Molecular dynamics (MD) simulations (e.g., GROMACS) can assess stability of ligand-receptor complexes over time. QSAR models can correlate structural features (e.g., logP, polar surface area) with activity data to prioritize synthetic targets .
Q. What experimental strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Replicate assays under identical conditions (e.g., cell lines, incubation times).
- Orthogonal Assays : Validate results using complementary methods (e.g., enzymatic inhibition vs. cellular viability assays).
- Structural Confirmation : Re-characterize the compound to rule out degradation or isomerization during storage .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic properties?
- Methodological Answer : Synthesize analogs with systematic modifications:
- Hydrophobic Groups : Introduce alkyl chains or aryl rings to improve membrane permeability.
- Electron-Withdrawing Substituents : Enhance metabolic stability (e.g., fluorine at para positions).
Test analogs in vitro (e.g., CYP450 inhibition assays) and in vivo (e.g., pharmacokinetic profiling in rodent models) .
Q. What experimental designs are suitable for studying the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Gene Knockdown/CRISPR : Identify target pathways by silencing candidate genes in cellular models.
- Proteomics : Use mass spectrometry to detect changes in protein expression or post-translational modifications.
- Fluorescence Microscopy : Tag the compound with fluorophores (e.g., BODIPY) to track subcellular localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
